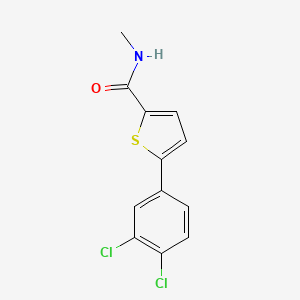

N-méthyl-5-(3,4-dichlorophényl)-2-thiophènecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(3,4-dichlorophenyl)furfural” is a chemical compound with the empirical formula C11H6Cl2O2 and a molecular weight of 241.07 . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of “5-(3,4-dichlorophenyl)furfural” is represented by the empirical formula C11H6Cl2O2 .

Physical And Chemical Properties Analysis

“5-(3,4-dichlorophenyl)furfural” is a solid with a melting point of 140-143 °C . It has a molecular weight of 241.07 g/mol .

Applications De Recherche Scientifique

- N-méthyl-5-(3,4-dichlorophényl)-2-thiophènecarboxamide s'est avéré prometteur comme agent antiviral. Les chercheurs ont étudié ses effets inhibiteurs contre des virus spécifiques, tels que le virus de la grippe ou le virus de l'herpès simplex. Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et ses applications cliniques potentielles .

Recherche antivirale

En résumé, This compound est prometteur dans divers domaines scientifiques. Sa nature multiforme invite à une exploration plus approfondie, et les chercheurs continuent de découvrir ses applications potentielles . Si vous souhaitez obtenir des informations plus détaillées sur un domaine spécifique, n'hésitez pas à demander ! 😊

Safety and Hazards

This compound is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

For instance, compounds with a dichlorophenyl structure have been used in the synthesis of various drugs and have shown interactions with different targets .

Mode of Action

Compounds with similar structures, such as propanil, inhibit photosynthesis and co2 fixation in plants

Biochemical Pathways

For example, propanil, a compound with a similar dichlorophenyl structure, inhibits the photosynthetic electron transfer (photosystem II) in plants .

Result of Action

For instance, propanil has been shown to inhibit photosynthesis in plants, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,4-dichlorophenyl)-N-methyl-2-thiophenecarboxamide. It’s worth noting that factors such as pH, temperature, and presence of other compounds can affect the stability and efficacy of many compounds .

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NOS/c1-15-12(16)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDAKRSQXVSZQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)

![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)